molecular formula C16H22N4O B2812616 7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785879-96-0

7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2812616
CAS No.: 1785879-96-0
M. Wt: 286.379
InChI Key: IFTMYXQHUOUPQC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

7-methyl-2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-4-8-17-10-13-15(18-9-5-2)19-14-7-6-12(3)11-20(14)16(13)21/h6-7,10-11,18H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMYXQHUOUPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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